3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15860063
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H19N3O |
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Molecular Weight | 221.30 g/mol |
IUPAC Name | 3-cyclohexyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C12H19N3O/c1-2-4-9(5-3-1)11-14-12(16-15-11)10-6-7-13-8-10/h9-10,13H,1-8H2 |
Standard InChI Key | YDEMCTMALQKFEI-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)C2=NOC(=N2)C3CCNC3 |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substituent Analysis
The 1,2,4-oxadiazole core consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. In 3-cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, the 3-position is occupied by a cyclohexyl group, while the 5-position features a pyrrolidin-3-yl moiety. The cyclohexyl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability, whereas the pyrrolidine ring contributes to hydrogen-bonding interactions due to its secondary amine .
Molecular Formula:
Molecular Weight: 234.32 g/mol (calculated using PubChem algorithms ).
Table 1: Structural Comparison with Analogous Compounds
Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
---|---|---|---|
3-Cyclopropyl analog | Cyclopropyl, pyrrolidin-3-yl | 231.68 | |
Cyclohexyl-methanone derivative | Fluorophenyl, methanone bridge | 343.40 |
Synthetic Pathways and Optimization
One-Pot Synthesis Strategies
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For 3-cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, a plausible route involves:
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Amidoxime Formation: Reacting cyclohexanecarbonitrile with hydroxylamine hydrochloride under basic conditions to yield cyclohexanecarboxamidoxime.
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Cyclization: Condensing the amidoxime with a pyrrolidine-3-carboxylic acid ester in a superbase medium (e.g., NaOH/DMSO) at room temperature .
Reaction Scheme:
R1 = Cyclohexyl; R2 = Pyrrolidin-3-yl
Alternative Methods
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Vilsmeier Reagent Activation: Carboxylic acids activated by Vilsmeier reagent (POCl3/DMF) react with amidoximes to form 1,2,4-oxadiazoles in yields of 61–93% .
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, as demonstrated for related 1,3,4-oxadiazoles .
Future Directions and Challenges
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